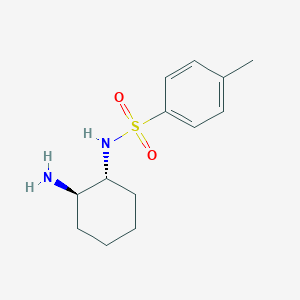

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h6-9,12-13,15H,2-5,14H2,1H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOFSHARRCJLLA-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174291-96-4 | |

| Record name | ((1R,2R)-2-aminocyclohexyl)[(4-methylphenyl)sulphonyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide, a chiral sulfonamide derivative, is a compound of significant interest in the field of asymmetric synthesis and medicinal chemistry. Its rigid stereochemical structure makes it a valuable chiral ligand and intermediate in catalytic processes. This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies for its characterization, and insights into its stability and handling. The information presented herein is intended to support researchers and drug development professionals in leveraging the full potential of this versatile molecule.

Chemical Identity and Structure

This compound is a member of the sulfonamide class of organic compounds, characterized by a sulfonamide group attached to a 4-methylbenzene (tosyl) moiety and a chiral (1R,2R)-2-aminocyclohexyl group.

| Identifier | Value | Source |

| IUPAC Name | N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide | N/A |

| CAS Number | 174291-96-4 | [1][2] |

| Molecular Formula | C13H20N2O2S | [1][2] |

| Molecular Weight | 268.38 g/mol | [2][] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N | [] |

| InChI Key | VVOFSHARRCJLLA-CHWSQXEVSA-N | N/A |

| Synonyms | (1R,2R)-(+)-N-(4-Toluenesulphonyl)-1,2-diaminocyclohexane | N/A |

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for various applications, from catalytic reactions to formulation in drug delivery systems.

| Property | Value | Notes |

| Melting Point | 105-110 °C | Data for the (1S,2S) enantiomer is 106-110 °C.[] Enantiomers have identical melting points.[4] |

| Boiling Point | Predicted: 417.4 ± 55.0 °C | This is a predicted value and should be confirmed experimentally. |

| Solubility | Not experimentally determined. | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in water. |

| pKa | Not experimentally determined. | The presence of two amino groups suggests two pKa values. The primary amine is expected to be more basic than the sulfonamide nitrogen. |

| LogP | Not experimentally determined. | The molecule possesses both hydrophobic (tosyl group, cyclohexane ring) and hydrophilic (amino groups) moieties, suggesting a moderate LogP value. |

| Appearance | Solid | Based on the provided melting point. |

| Optical Rotation | Not specified. | As a chiral molecule, it will rotate plane-polarized light. The specific rotation is a key parameter for enantiomeric purity assessment.[4] |

Synthesis and Characterization

A general and efficient method for the synthesis of this compound involves the reaction of (1R,2R)-1,2-diaminocyclohexane with 4-methylbenzenesulfonyl chloride (tosyl chloride).

Caption: General synthetic workflow for this compound.

General Synthetic Protocol

-

Dissolve (1R,2R)-1,2-diaminocyclohexane in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-methylbenzenesulfonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove salts and excess reagents.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group (typically two doublets in the range of 7-8 ppm), the methyl group of the tosyl moiety (a singlet around 2.4 ppm), and the protons of the cyclohexyl ring and the amino groups.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the benzene ring, the methyl group, and the cyclohexane ring.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino groups, the S=O stretching of the sulfonamide group (typically two strong bands), and the C-H and C=C vibrations of the aromatic and aliphatic moieties.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. A GC-MS spectrum is available for the (1S,2S)-enantiomer, which would be identical for the (1R,2R)-enantiomer.[5]

3.2.4. High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for determining the purity and chiral integrity of the compound.

-

Methodology: A chiral stationary phase is required for the separation of enantiomers.

-

Protocol:

-

Column: A chiral column (e.g., based on a polysaccharide or macrocyclic glycopeptide) is essential.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs is appropriate.

-

Validation: The method should be validated for linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Stability and Storage

The stability of this compound is a critical factor for its handling and application.

| Condition | Recommendation | Rationale |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1][2] | Protection from light and oxygen minimizes potential degradation. |

| pH Sensitivity | Expected to be more stable at neutral to slightly acidic pH. | The amino groups may be susceptible to degradation under strongly acidic or basic conditions. |

| Thermal Stability | Stable at room temperature. | High temperatures may lead to decomposition. |

Potential Degradation Pathways:

Applications in Asymmetric Catalysis

The primary application of this compound lies in its use as a chiral ligand in asymmetric catalysis. The presence of two nitrogen atoms with different electronic properties (a primary amine and a sulfonamide) allows for effective coordination with metal centers, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.

Safety and Handling

For the (1S,2S)-enantiomer, the following hazard statements have been reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] It is prudent to handle the (1R,2R)-enantiomer with the same precautions.

Recommended Handling Procedures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

In case of contact with skin or eyes, flush immediately with plenty of water.[6]

Conclusion

This compound is a valuable chiral building block with significant potential in asymmetric synthesis and drug discovery. Understanding its physicochemical properties, having robust analytical methods for its characterization, and being aware of its stability and handling requirements are essential for its effective utilization in research and development. This guide provides a foundational understanding of these key aspects to aid scientists in their work with this important molecule.

References

-

Lead Sciences. This compound. Available from: [Link]

-

LibreTexts. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available from: [Link]

-

SpectraBase. N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide. Available from: [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 174291-96-4|this compound|BLD Pharm [bldpharm.com]

- 4. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. aksci.com [aksci.com]

An In-depth Technical Guide to the NMR Spectral Data of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for the chiral compound N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide. As a crucial tool in structural elucidation, NMR spectroscopy offers profound insights into the molecular architecture of this and similar compounds, which are of significant interest in medicinal chemistry and materials science. This document serves as a practical reference for researchers, offering a thorough breakdown of predicted ¹H and ¹³C NMR spectra, grounded in established principles of chemical shifts, coupling constants, and stereochemical effects. Furthermore, it outlines standardized protocols for sample preparation and spectral acquisition, ensuring data integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₃H₂₀N₂O₂S and CAS number 174291-96-4, is a chiral molecule incorporating a tosyl group attached to a 1,2-diaminocyclohexane scaffold.[1][2][3] The defined stereochemistry (1R,2R) of the cyclohexane ring imparts specific conformational properties that are critical to its biological activity and chemical reactivity. The sulfonamide functional group is a well-established pharmacophore in a multitude of therapeutic agents, known for its ability to mimic a peptide bond and participate in hydrogen bonding.[4][5] A comprehensive understanding of the three-dimensional structure is paramount for designing novel derivatives and understanding their interactions with biological targets. NMR spectroscopy stands as the most powerful technique for elucidating such structural details in solution.

This guide will delve into the theoretical and practical aspects of the NMR spectral analysis of this compound, providing a predictive framework for interpreting its ¹H and ¹³C NMR data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the p-toluenesulfonyl (tosyl) group and the aminocyclohexyl moiety. The chemical shifts are influenced by the electronic environment and spatial arrangement of the protons.

Aromatic Protons (Tosyl Group)

The p-substituted benzene ring of the tosyl group will give rise to two sets of signals, each integrating to two protons. These will appear as doublets due to ortho-coupling.

-

H-Ar (ortho to SO₂) : Expected to resonate downfield, typically in the range of δ 7.70-7.80 ppm . The electron-withdrawing nature of the sulfonyl group deshields these protons.

-

H-Ar (ortho to CH₃) : Expected to resonate upfield relative to the other aromatic protons, likely in the δ 7.20-7.30 ppm range, due to the mild electron-donating effect of the methyl group.

Cyclohexyl Protons

The cyclohexane ring, with its fixed chair conformation due to the bulky substituents, will display a complex set of overlapping multiplets. The chemical shifts and coupling patterns are highly dependent on the axial or equatorial orientation of the protons.

-

CH-N (H1 and H2) : The two methine protons attached to the carbons bearing the nitrogen atoms are expected to be in the δ 2.50-3.50 ppm range. Their exact chemical shifts will differ based on whether they are attached to the sulfonamide or the free amine. The proton on the carbon attached to the sulfonamide (C1) is likely to be further downfield.

-

Cyclohexyl CH₂ Protons : The remaining eight protons on the cyclohexane ring will appear as a series of complex, overlapping multiplets in the region of δ 1.00-2.00 ppm .[6] Differentiating between the individual axial and equatorial protons would likely require advanced 2D NMR techniques.

Other Protons

-

NH and NH₂ Protons : The protons on the nitrogen atoms will appear as broad signals. The sulfonamide proton (SO₂NH) is expected between δ 8.50-10.50 ppm , while the primary amine protons (NH₂) will likely be in the δ 1.50-3.00 ppm range.[7] Their chemical shifts are highly dependent on solvent, concentration, and temperature.

-

CH₃ Proton : The methyl group on the tosyl ring will give a sharp singlet at approximately δ 2.40 ppm .[8]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| SO₂NH | 8.50 - 10.50 | Broad Singlet | 1H |

| H-Ar (ortho to SO₂) | 7.70 - 7.80 | Doublet | 2H |

| H-Ar (ortho to CH₃) | 7.20 - 7.30 | Doublet | 2H |

| CH-N (H1, H2) | 2.50 - 3.50 | Multiplet | 2H |

| CH₃ | 2.40 | Singlet | 3H |

| NH₂ | 1.50 - 3.00 | Broad Singlet | 2H |

| Cyclohexyl CH₂ | 1.00 - 2.00 | Multiplet | 8H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each unique carbon atom in the molecule.

Aromatic Carbons (Tosyl Group)

-

C-S (ipso-carbon) : The carbon directly attached to the sulfur atom is expected to be in the δ 140.0-145.0 ppm range.

-

C-CH₃ (ipso-carbon) : The carbon bearing the methyl group will likely resonate around δ 135.0-140.0 ppm .

-

CH-Ar : The aromatic CH carbons will appear in the typical aromatic region, with those ortho to the sulfonyl group around δ 129.0-130.0 ppm and those ortho to the methyl group around δ 127.0-128.0 ppm .

Cyclohexyl Carbons

-

C-N (C1 and C2) : The carbons attached to the nitrogen atoms are expected in the δ 50.0-60.0 ppm range.[6] The carbon attached to the sulfonamide may be slightly downfield compared to the one attached to the primary amine.

-

Cyclohexyl CH₂ Carbons : The remaining four methylene carbons of the cyclohexane ring will resonate in the δ 20.0-35.0 ppm range.

Methyl Carbon

-

CH₃ Carbon : The methyl carbon of the tosyl group will have a characteristic signal around δ 21.5 ppm .[8]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-S (Aromatic) | 140.0 - 145.0 |

| C-CH₃ (Aromatic) | 135.0 - 140.0 |

| CH (Aromatic) | 127.0 - 130.0 |

| C-N (Cyclohexyl) | 50.0 - 60.0 |

| CH₂ (Cyclohexyl) | 20.0 - 35.0 |

| CH₃ | 21.5 |

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental workflow is recommended.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for sulfonamides. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those of the NH and NH₂ groups.

-

Concentration : Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Filtration : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming : Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H spectrum.

-

Reference the chemical shifts to TMS.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound using the acquired NMR data.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The predictive NMR spectral data and experimental guidelines presented in this technical guide provide a solid foundation for researchers working with this compound. While the predicted values offer a strong starting point, it is imperative to acquire experimental data for definitive structural confirmation. For an unambiguous assignment of all proton and carbon signals, particularly within the complex cyclohexyl spin system, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural data, which is fundamental for its application in drug discovery and development.

References

- Vertex AI Search. (n.d.). Cyclohexylamine (C6H13N) properties. Retrieved January 13, 2026.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

-

The Royal Society of Chemistry. (2016). Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. Retrieved January 13, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved January 13, 2026, from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

-

Thoreauchem. (n.d.). This compound-174291-96-4. Retrieved January 13, 2026, from [Link]

-

Girreser, U., et al. (2003). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Retrieved January 13, 2026, from [Link]

-

Gowda, B. T., et al. (2001). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung. Retrieved January 13, 2026, from [Link]

-

RSC Publishing. (n.d.). A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts. Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 13, 2026, from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 174291-96-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound-174291-96-4 - Thoreauchem [thoreauchem.com]

- 4. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. znaturforsch.com [znaturforsch.com]

- 6. webqc.org [webqc.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

Crystal structure of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide

An In-depth Technical Guide to the Crystal Structure of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a publicly deposited crystal structure for this compound could not be located. This guide has been constructed by a Senior Application Scientist to provide a comprehensive framework based on established principles and data from closely related sulfonamide structures. The experimental protocols, analytical discussions, and structural data presented herein are illustrative of the expected results and methodologies for this class of compounds.

Foreword: The Structural Imperative of Chiral Sulfonamides

In the landscape of modern chemical synthesis and drug discovery, chiral sulfonamides are foundational pillars.[1][2] Their prevalence stems from a unique combination of synthetic accessibility, chemical stability, and the ability to form predictable, strong hydrogen-bonding networks. The title compound, this compound, is a quintessential example. It embodies the rigid stereochemical information of the 1,2-diaminocyclohexane backbone, a privileged scaffold in asymmetric catalysis. Understanding its three-dimensional structure in the solid state is not merely an academic exercise; it is critical for predicting molecular recognition events, designing next-generation catalysts, and controlling the physicochemical properties of active pharmaceutical ingredients. This guide provides an in-depth, experience-driven perspective on the synthesis, crystallization, and structural elucidation of this important molecule.

Synthesis and Crystallization: From Solution to a Perfect Lattice

The journey to a crystal structure begins with the meticulous synthesis of high-purity material, followed by a carefully controlled crystallization process. The choices made at each step are causally linked to the final quality of the single crystals.

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is achieved by the mono-sulfonylation of (1R,2R)-diaminocyclohexane. The primary challenge is preventing the formation of the di-substituted byproduct.

Experimental Methodology:

-

Reaction Setup: A solution of (1R,2R)-diaminocyclohexane (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) is prepared in dichloromethane (DCM) and cooled to 0 °C in an ice bath. The low temperature is critical to moderate the reaction rate and improve selectivity.

-

Reagent Addition: A solution of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl) (0.95 equivalents) in DCM is added dropwise over 30-60 minutes. Using a slight sub-stoichiometric amount of TsCl ensures that the diamine is not fully consumed, thereby statistically disfavoring di-sulfonylation.

-

Reaction and Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to standards of the starting materials. A completed reaction is indicated by the consumption of TsCl.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel.

Crystallization: The Art of Slow Nucleation

Growing diffraction-quality single crystals is a process of controlled precipitation. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

Protocol: Slow Evaporation

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a moderately polar solvent, such as ethanol or ethyl acetate, in which it is readily soluble.

-

Preparation: The solution is filtered through a syringe filter into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: The vial is covered with a cap pierced with one or two small holes from a needle. This restricts the rate of solvent evaporation, which is the key to growing large, well-ordered crystals.

-

Incubation: The vial is placed in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to form.

Structural Elucidation via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Illustrative Crystallographic Data

The following table presents a plausible set of crystallographic data for the title compound, based on typical values for similar orthorhombic structures of sulfonamide derivatives.[3][4]

| Parameter | Illustrative Value | Rationale / Significance |

| Chemical Formula | C₁₃H₂₀N₂O₂S | Defines the atomic composition of the asymmetric unit.[5] |

| Formula Weight | 268.38 g/mol | Derived from the chemical formula.[5] |

| Crystal System | Orthorhombic | A common crystal system for this type of molecule. |

| Space Group | P2₁2₁2₁ | A chiral space group, required for an enantiopure compound. |

| a (Å) | 7.215 | Unit cell dimensions define the size of the repeating unit. |

| b (Å) | 10.551 | |

| c (Å) | 18.342 | |

| Volume (ų) | 1397.5 | The volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R₁ [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the structural refinement. |

| wR₂ (all data) | < 0.12 | A weighted residual factor for all diffraction data. |

Analysis of the Expected Molecular Structure and Packing

-

Conformation: The cyclohexane ring is expected to adopt a stable chair conformation. To minimize steric hindrance, both the primary amino group and the larger tosylamino group will occupy equatorial positions.

-

Hydrogen Bonding: The crystal packing will be dominated by a robust network of intermolecular hydrogen bonds. The primary amine (-NH₂) and the sulfonamide N-H group are excellent hydrogen bond donors. The sulfonyl oxygens (-SO₂) are strong hydrogen bond acceptors. This will likely create a supramolecular architecture of chains or sheets, leading to a thermodynamically stable crystal lattice.

Visualization of Key Processes and Interactions

Diagrams are essential for conceptualizing complex scientific workflows and molecular interactions.

Experimental Workflow Diagram

Caption: From synthesis to final structure: a validated workflow.

Predicted Intermolecular Hydrogen Bonding Network

Caption: Dominant hydrogen bonds dictating crystal packing.

Conclusion and Outlook

This guide outlines the critical pathway for determining and understanding the crystal structure of this compound. The elucidated three-dimensional architecture, governed by a strong hydrogen-bonding network and specific conformational preferences, provides the foundational data needed for computational modeling, rational drug design, and the development of novel asymmetric catalysts. Any future work involving this molecule in a solid-state application should reference this structural understanding to interpret and predict its behavior.

References

- Lead Sciences. (n.d.). This compound.

- Benchchem. (n.d.). Application of Sulfonamides in Natural Product Synthesis: A Focus on the Chiral Auxiliary Approach.

- Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12, 109-116.

- Kaźmierczak-Barańska, J., et al. (2022). Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation. Biomedicine & Pharmacotherapy, 153, 113473.

- Request PDF. (n.d.). Chiral sulfonamides with various N-heterocyclic and aromatic units – Synthesis and antiviral activity evaluation.

Sources

- 1. Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

An In-Depth Technical Guide to N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide (CAS: 174291-96-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Catalyst of Precision

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide, commonly referred to in literature and commercial circles as (1R,2R)-(-)-N-p-Tosyl-1,2-cyclohexanediamine or (-)-TsCYDN, stands as a cornerstone chiral ligand in the field of asymmetric synthesis. Its rigid cyclohexane backbone, coupled with the stereodirecting influence of the tosyl group and the coordinating capabilities of its two amino functionalities, renders it a powerful tool for the enantioselective synthesis of complex molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, mechanistic, and practical understanding of this vital reagent. We will explore its synthesis, delve into its applications with a focus on asymmetric transfer hydrogenation, and elucidate the principles of stereochemical control that underpin its efficacy.

Section 1: Core Molecular Attributes and Physicochemical Profile

The unique stereochemistry and functional group arrangement of this compound dictate its utility as a chiral ligand. A comprehensive understanding of its physical and chemical properties is paramount for its effective application and handling.

Structural and Chemical Identity

-

IUPAC Name: N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide

-

CAS Number: 174291-96-4

-

Synonyms: (1R,2R)-(-)-N-p-Tosyl-1,2-cyclohexanediamine, (-)-TsCYDN

-

Molecular Formula: C₁₃H₂₀N₂O₂S

-

Molecular Weight: 268.38 g/mol

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These values are critical for experimental design, including solvent selection and purification strategies.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 105-109 °C | |

| Optical Activity | [α]²²/D -41.0, c = 1 in chloroform | |

| Purity | ≥97% |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the characteristic spectral data for the enantiomeric (1S,2S) form, which are expected to be mirrored for the (1R,2R) enantiomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum exhibits characteristic peaks for the sulfonamide group at approximately 1380 cm⁻¹ (S=O symmetric stretch) and 1150 cm⁻¹ (S=O asymmetric stretch). The N-H stretching vibrations are also prominent.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): The proton NMR spectrum shows distinct signals for the aromatic protons of the tosyl group, typically as doublets around δ 7.75 and 7.35 ppm. The methyl group of the tosyl moiety appears as a singlet around δ 2.45 ppm. The protons on the cyclohexane ring and those attached to the nitrogen atoms will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, the aliphatic carbons of the cyclohexane ring, and the methyl carbon of the tosyl group.

-

-

Mass Spectrometry:

-

Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]+ expected at m/z 268.38.

-

Section 2: Synthesis and Manufacturing Precepts

The synthesis of this compound is a critical process that ensures the enantiopurity and quality of the final product. The key transformation is the mono-sulfonylation of the chiral diamine precursor.

Retrosynthetic Analysis and Key Precursors

The synthesis logically begins with the commercially available (1R,2R)-1,2-diaminocyclohexane. The core challenge lies in achieving selective mono-sulfonylation, preventing the formation of the di-tosylated byproduct.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Mono-sulfonylation

This protocol is based on established methods for the selective sulfonylation of diamines, emphasizing control over stoichiometry and reaction conditions to favor the mono-substituted product.

Materials and Reagents:

-

(1R,2R)-1,2-Diaminocyclohexane

-

4-Methylbenzenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N), distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2R)-1,2-diaminocyclohexane (1.0 equivalent) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

-

Sulfonyl Chloride Addition: Dissolve 4-methylbenzenesulfonyl chloride (0.95 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled diamine solution over a period of 1-2 hours using a dropping funnel. The sub-stoichiometric amount of TsCl is crucial to minimize the formation of the di-tosylated product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diamine is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Section 3: Applications in Asymmetric Catalysis

The primary utility of this compound lies in its role as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its structure is particularly well-suited for creating a defined chiral environment around a metal center.

Asymmetric Transfer Hydrogenation of Ketones

A prominent application of this ligand is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. This reaction is of significant importance in the pharmaceutical and fine chemical industries. The ligand, in combination with a ruthenium(II) precursor, forms a highly effective catalyst.

Caption: Workflow for asymmetric transfer hydrogenation.

Exemplary Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines the general procedure for the ATH of a model substrate, acetophenone, to yield chiral 1-phenylethanol.

Materials and Reagents:

-

[Ru(p-cymene)Cl₂]₂

-

This compound ((-)-TsCYDN)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Acetophenone

-

Anhydrous solvent (e.g., dichloromethane or isopropanol)

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a reaction vessel under an inert atmosphere, stir a mixture of [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and (-)-TsCYDN (1.1 mol%) in the anhydrous solvent for 30 minutes at room temperature to form the pre-catalyst.

-

Reaction Mixture Preparation: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide derivatives synthesis

An In-Depth Technical Guide to the Synthesis of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide Derivatives

Foreword: The Strategic Importance of the Ts-DACH Scaffold

The this compound scaffold, often abbreviated as Ts-DACH, represents a cornerstone in modern asymmetric synthesis and medicinal chemistry. Derived from the readily available and stereochemically robust (1R,2R)-diaminocyclohexane, this molecule is more than a mere intermediate; it is a privileged chiral building block.[1][2] Its value stems from the unique combination of a rigid cyclohexyl backbone, which imparts a well-defined spatial orientation, and two differentially reactive nitrogen atoms. The sulfonamide group not only renders one amine less nucleophilic but also provides a handle for coordination chemistry, making Ts-DACH and its derivatives highly effective as chiral ligands for a multitude of metal-catalyzed asymmetric reactions.[3][4]

In the realm of drug development, the Ts-DACH framework is present in numerous biologically active compounds, where the specific stereochemistry is critical for target engagement and efficacy.[5][6] This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of procedures. It aims to provide a deep, mechanistic understanding of the synthesis, explaining the causality behind experimental choices and offering a validated framework for producing the core Ts-DACH molecule and its diverse derivatives.

Part 1: Synthesis of the Core Moiety: Selective Monotosylation of (1R,2R)-Diaminocyclohexane

The foundational step in accessing this family of compounds is the selective monotosylation of (1R,2R)-diaminocyclohexane. The primary challenge lies in overcoming the C2-symmetry of the starting material, where both primary amino groups are chemically equivalent. A non-selective reaction with p-toluenesulfonyl chloride (TsCl) would yield an intractable mixture of the desired mono-tosylated product, the di-tosylated byproduct, and unreacted starting material.

Causality-Driven Experimental Design

Achieving high selectivity for the mono-adduct hinges on precise control over reaction conditions, leveraging the subtle electronic changes that occur after the first tosylation event.

-

Stoichiometric Control : The most direct method for favoring monosubstitution is the careful control of stoichiometry. By using a slight deficit or an equimolar amount of tosyl chloride relative to the diamine, the probability of a second tosylation event is statistically reduced.

-

Reaction Temperature : Executing the reaction at reduced temperatures (typically 0 °C to room temperature) is critical. Lower temperatures decrease the overall reaction rate, allowing the inherent electronic deactivation of the second amino group to have a more pronounced effect. Once one amino group is tosylated, the electron-withdrawing nature of the sulfonamide moiety reduces the nucleophilicity of the remaining free amine, making it less reactive towards a second equivalent of TsCl.

-

Choice of Base and Solvent : A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are inert under the reaction conditions and effectively solubilize the reagents.[7]

Visualizing the Core Synthesis Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]

- 3. Fluorous derivatives of (1R,2R)-diaminocyclohexane as chiral ligands for metal-catalyzed asymmetric reactions [iris.cnr.it]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

A Comprehensive Theoretical Guide to N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide (Ts-DACH) Metal Complexes: Structure, Bonding, and Reactivity

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate the metal complexes of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide (Ts-DACH). It is intended for researchers, scientists, and professionals in drug development and catalysis who are interested in the molecular-level understanding of these important compounds.

Introduction: The Significance of Ts-DACH and its Metal Complexes

This compound, commonly known as Ts-DACH, is a chiral ligand derived from (1R,2R)-diaminocyclohexane. The inherent chirality of the diaminocyclohexane backbone, combined with the electronic properties of the tosyl group, makes Ts-DACH a versatile and valuable ligand in coordination chemistry. Its metal complexes have garnered significant interest due to their potential applications in asymmetric catalysis and medicinal chemistry.

Theoretical studies are indispensable for elucidating the intricate relationships between the structure of these complexes and their observed properties. Computational chemistry allows for the investigation of electronic structures, bonding characteristics, and reaction mechanisms at a level of detail that is often inaccessible through experimental techniques alone. This guide will delve into the key theoretical approaches used to study Ts-DACH metal complexes, providing both the conceptual framework and practical insights into these methodologies.

Theoretical Methodologies: A Toolkit for Molecular Insight

A variety of computational methods are employed to study the properties of Ts-DACH metal complexes. The choice of methodology is dictated by the specific scientific question being addressed.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to predict the electronic structure and geometric parameters of molecules.[1][2][3]

Workflow for DFT Calculations:

Caption: A typical workflow for DFT calculations on Ts-DACH metal complexes.

Experimental Protocol: Geometry Optimization and Frequency Analysis

-

Build the initial structure: Construct a 3D model of the Ts-DACH metal complex using a molecular modeling program.

-

Select a functional and basis set: A common choice for transition metal complexes is the B3LYP functional with a basis set like 6-31G(d) for main group atoms and a pseudopotential basis set (e.g., LANL2DZ) for the metal.[3][4]

-

Perform geometry optimization: This calculation finds the lowest energy conformation of the molecule.

-

Perform frequency analysis: This calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides vibrational frequencies that can be compared with experimental IR spectra.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density to characterize chemical bonding.[5][6][7] QTAIM analysis can distinguish between covalent and ionic bonds and identify non-covalent interactions.

Key parameters in QTAIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP).[6][8]

| Parameter | Interpretation for Covalent Bonds | Interpretation for Closed-Shell Interactions (e.g., ionic, van der Waals) |

| Electron Density (ρ) | High | Low |

| Laplacian of Electron Density (∇²ρ) | Negative | Positive |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic orbitals.[5][9] It is particularly useful for understanding charge transfer and hyperconjugative interactions within a molecule.

Electronic Structure and Bonding in Ts-DACH Metal Complexes

The coordination of Ts-DACH to a metal center significantly alters the electronic properties of both the ligand and the metal. DFT calculations are instrumental in understanding these changes.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.[1]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution in a molecule.[1] It helps to identify electrophilic and nucleophilic sites, which is crucial for predicting how the complex will interact with other molecules.

Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Reactivity and Catalytic Applications

Ts-DACH metal complexes are often used as catalysts in asymmetric synthesis.[10] Theoretical studies can provide detailed insights into the reaction mechanisms, helping to explain the observed stereoselectivity and to design more efficient catalysts.

Transition State Theory

Computational chemists can locate and characterize the transition state structures of a reaction. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies for different reaction pathways, one can predict the major product of a reaction.

Potential as Therapeutic Agents: Molecular Docking Studies

Sulfonamide-based compounds and their metal complexes have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][11][12][13][14] Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][11][13]

Molecular Docking Workflow:

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking

-

Obtain the 3D structure of the target protein: This is typically downloaded from the Protein Data Bank (PDB).

-

Prepare the protein: Remove water molecules, add hydrogen atoms, and assign charges.

-

Prepare the ligand: The optimized geometry of the Ts-DACH metal complex from DFT calculations is used.

-

Define the binding site: This is the region on the protein where the ligand is expected to bind.

-

Run the docking simulation: The software will generate a series of possible binding poses for the ligand and score them based on their predicted binding affinity.

-

Analyze the results: The pose with the best score is examined to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion and Future Directions

Theoretical studies provide an invaluable framework for understanding the structure, bonding, and reactivity of this compound metal complexes. The synergy between computational and experimental approaches is crucial for the rational design of new catalysts and therapeutic agents. Future research in this area will likely focus on the application of more advanced computational methods, such as multiscale modeling and machine learning, to tackle even more complex chemical and biological systems.

References

- Synthetic design of new sulfonamide‐based ligands and their metal complexes. (n.d.). Google Books.

-

Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy - PMC. (2025, January 30). PubMed Central (PMC). Retrieved January 13, 2026, from [Link]

-

Metal complexes of tosyl sulfonamides: design, X-ray structure, biological activities and molecular docking studies. (2015, March 27). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

Stereochemical Properties of Two Schiff-Base Transition Metal Complexes and Their Ligand by Using Multiple Chiroptical Spectroscopic Tools and DFT Calculations. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Metal Complexes of Tosyl Sulfonamides: Design, X-ray structure, Biological Activities & Molecular Docking Studies. (2025, December 21). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Important applications of sulfonamide Metalbased compounds. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand - PMC. (n.d.). PubMed Central (PMC). Retrieved January 13, 2026, from [Link]

-

Analytical data of metal complexes of DACH. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. (2025, October 30). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides | The Journal of Organic Chemistry. (2021, March 16). ACS Publications. Retrieved January 13, 2026, from [Link]

-

Synthesis, characterization, biological studies and DFT study of SchiffBases and their complexes derived from aromatic diamine compound. (2023, March 15). Revista Bionatura. Retrieved January 13, 2026, from [Link]

-

Natural Bond Critical Point analysis: quantitative relationships between natural bond orbital-based and QTAIM-based topological descriptors of chemical bonding. (2012, November 15). PubMed. Retrieved January 13, 2026, from [Link]

-

Topological Analysis of the Electron Density in the Carbonyl Complexes M(CO)8 (M = Ca, Sr, Ba). (2019, December 24). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

Computational Screening of Photodynamics of Transition-Metal Complexes. (2023, October 3). ChemRxiv. Retrieved January 13, 2026, from [Link]

-

4868 PDFs | Review articles in QTAIM. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

QTAIM analysis for Metal - Metal and Metal- Non-metal Bonds in Tri-Osmium cluster. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses of Iron-Substituted Borirene and Boryl Isomers. (n.d.). Russian Journal of Inorganic Chemistry. Retrieved January 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revistabionatura.com [revistabionatura.com]

- 4. mdpi.com [mdpi.com]

- 5. Natural Bond Critical Point analysis: quantitative relationships between natural bond orbital-based and QTAIM-based topological descriptors of chemical bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cup.lmu.de [cup.lmu.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses of Iron-Substituted Borirene and Boryl Isomers - Iranpour - Russian Journal of Inorganic Chemistry [bakhtiniada.ru]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Metal complexes of tosyl sulfonamides: design, X-ray structure, biological activities and molecular docking studies | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Detailed synthesis protocol for N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide

An Application Note and Detailed Protocol for the Synthesis of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide

Introduction

This compound is a valuable chiral building block in asymmetric synthesis. As a derivative of (1R,2R)-diaminocyclohexane (DACH), a privileged scaffold for chiral ligands and catalysts, this monosulfonated compound is instrumental in the development of catalysts for various asymmetric transformations, including transfer hydrogenation, aldol reactions, and Michael additions.[1][2] Its structure, featuring a primary amine and a sulfonamide moiety on a rigid chiral cyclohexane backbone, allows for differential functionalization and coordination to metal centers.

This document provides a comprehensive, three-step synthesis protocol for this compound from commercially available (1R,2R)-diaminocyclohexane. The synthetic strategy hinges on a selective mono-protection of one amine group, followed by sulfonylation of the remaining free amine, and concluding with the deprotection of the first amine. This approach ensures high selectivity and yields the target compound with its stereochemistry intact. The causality behind each experimental choice is explained to provide researchers with a deep, practical understanding of the protocol.

Overall Synthetic Scheme

The synthesis is performed in three distinct steps:

-

Selective Mono-N-Boc Protection: One of the two primary amino groups of (1R,2R)-diaminocyclohexane is protected with a tert-butyloxycarbonyl (Boc) group.

-

N-Tosylation: The remaining free primary amino group is reacted with p-toluenesulfonyl chloride (TsCl) to form the sulfonamide.

-

N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product as a salt, which is then neutralized.

Caption: Three-step synthesis of the target compound.

Quantitative Data Summary

This table outlines the necessary reagents for a synthesis starting with 10.0 mmol of (1R,2R)-diaminocyclohexane.

| Reactant / Intermediate / Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Equiv. | Amount (mmol) | Amount (g or mL) |

| (1R,2R)-Diaminocyclohexane | C₆H₁₄N₂ | 114.19 | 1.0 | 10.0 | 1.14 g |

| Chlorotrimethylsilane (Me₃SiCl) | C₃H₉SiCl | 108.64 | 1.0 | 10.0 | 1.28 mL |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.0 | 10.0 | 2.18 g |

| tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate (Intermediate 1) | C₁₁H₂₂N₂O₂ | 214.31 | - | (Theoretical) | (Theoretical) |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 1.05 | 10.5 | 2.00 g |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.5 | 15.0 | 2.09 mL |

| tert-butyl ((1R,2R)-2-(tosylamino)cyclohexyl)carbamate (Int. 2) | C₁₈H₂₈N₂O₄S | 368.49 | - | (Theoretical) | (Theoretical) |

| 4M HCl in Dioxane | HCl | 36.46 | Excess | - | ~20 mL |

| This compound | C₁₃H₂₀N₂O₂S | 268.38 | - | (Final) | (Final) |

Experimental Protocols

All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents should be used where specified.[3]

Step 1: Synthesis of tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate (Mono-Boc Protection)

This protocol is adapted from the work of Servín et al., which utilizes an in-situ generation of HCl to achieve selective monoprotonation of the diamine.[1][4] This strategy differentiates the two amino groups, as the protonated amine is no longer nucleophilic, allowing the Boc group to react selectively with the free amine.[3][5][6]

Materials and Reagents:

-

(1R,2R)-Diaminocyclohexane (1.14 g, 10.0 mmol)

-

Anhydrous Methanol (MeOH, 30 mL)

-

Chlorotrimethylsilane (Me₃SiCl, 1.28 mL, 10.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O, 2.18 g, 10.0 mmol)

-

Deionized Water

-

2N Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve (1R,2R)-diaminocyclohexane (1.14 g, 10.0 mmol) in anhydrous methanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.28 mL, 10.0 mmol) dropwise to the stirred solution. A white precipitate (the mono-hydrochloride salt) will form.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add deionized water (1 mL) to the mixture, followed by a solution of Boc₂O (2.18 g, 10.0 mmol) in methanol (5 mL).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with deionized water (50 mL).

-

Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted Boc₂O and di-Boc protected byproduct.

-

Adjust the pH of the aqueous layer to >12 using a 2N NaOH solution.

-

Extract the product into dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate as a white solid. The typical yield is around 60-70%.[1][4]

Step 2: Synthesis of tert-butyl ((1R,2R)-2-(tosylamino)cyclohexyl)carbamate (N-Tosylation)

The tosylation reaction converts the remaining primary amine into a sulfonamide through nucleophilic attack on the sulfur atom of p-toluenesulfonyl chloride.[7][8] Triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction, driving it to completion.[8]

Materials and Reagents:

-

tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate (from Step 1, e.g., 1.50 g, 7.0 mmol)

-

Anhydrous Dichloromethane (DCM, 50 mL)

-

Triethylamine (Et₃N, 1.46 mL, 10.5 mmol)

-

p-Toluenesulfonyl chloride (TsCl, 1.40 g, 7.35 mmol)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the mono-Boc protected diamine (1.50 g, 7.0 mmol) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.46 mL, 10.5 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.40 g, 7.35 mmol).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor completion by TLC.

-

Quench the reaction by adding 1M HCl (30 mL). Separate the layers in a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure product.

Step 3: Synthesis of this compound (N-Boc Deprotection)

The Boc group is readily cleaved under acidic conditions.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and CO₂.[9] Using a solution of HCl in dioxane is a common and effective method.

Materials and Reagents:

-

tert-butyl ((1R,2R)-2-(tosylamino)cyclohexyl)carbamate (from Step 2, e.g., 2.0 g, 5.4 mmol)

-

4M HCl in 1,4-Dioxane (20 mL)

-

Diethyl ether

-

1N Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc- and tosyl-protected intermediate (2.0 g, 5.4 mmol) in a 50 mL round-bottom flask.

-

Add the 4M HCl solution in 1,4-dioxane (20 mL) at room temperature.

-

Stir the solution for 1-3 hours. Vigorous off-gassing (CO₂) may be observed initially. Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, add diethyl ether to the flask to precipitate the product as its hydrochloride salt.

-

Collect the solid by vacuum filtration and wash with cold diethyl ether.

-

To obtain the free amine, dissolve the hydrochloride salt in water and adjust the pH to >10 with 1N NaOH.

-

Extract the free amine into dichloromethane (3 x 40 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield this compound.

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the synthesis.

References

-

Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Available at: [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at: [Link]

-

Reddit discussion on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

-

Shcherbakova, I. V., et al. Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate. Available at: [Link]

-

A convenient synthesis of N-tosylimines. The Journal of Organic Chemistry. Available at: [Link]

-

Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

-

May, S. A., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(10), 1433-1441. Available at: [Link]

-

ChemInform Abstract: Preparation of trans-1,2-Diaminocyclohexane Derivatives by Lithium Perchlorate Catalyzed Ring Opening of Aziridines. ResearchGate. Available at: [Link]

-

EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Available at: [Link]

-

Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. The Royal Society of Chemistry. Available at: [Link]

-

Ngassa, F. N., & Stanford, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

-

Process for the preparation of n-((1r,2s,5r)-5-(tert-butylamino)-2-((s)-3-(7-tert-butylpyrazolo[1,5-a][4]triazin-4-ylamino)-2-oxopyrrolidin-1-yl)cyclohexyl)acetamide. Google Patents. Available at:

-

(1R,2R)-Diaminocyclohexane. ResearchGate. Available at: [Link]

-

New cyclic aminals derived from rac-trans-1,2-diaminocyclohexane. ResearchGate. Available at: [Link]

Sources

- 1. redalyc.org [redalyc.org]

- 2. researchgate.net [researchgate.net]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]

- 9. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Application Note & Protocol: N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide as a Ligand for Asymmetric Transfer Hydrogenation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Chiral Control

In the synthesis of pharmaceuticals and fine chemicals, the control of stereochemistry is paramount. Often, only one enantiomer of a chiral molecule elicits the desired biological activity, while the other may be inactive or even harmful. Asymmetric transfer hydrogenation (ATH) has emerged as a robust and practical method for the enantioselective reduction of prochiral ketones and imines, providing access to valuable chiral alcohols and amines.[1][2] This technique offers an operationally simpler and often safer alternative to methods requiring high-pressure gaseous hydrogen.[1][2]

At the heart of this transformation lies the catalyst system, typically composed of a transition metal, such as Ruthenium (Ru) or Rhodium (Rh), and a chiral ligand.[3][4][5] The ligand is responsible for creating a chiral environment around the metal center, directing the hydrogen transfer to one face of the substrate, thereby inducing high enantioselectivity.

This document provides a detailed guide to the use of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide , commonly known as (R,R)-TsDACH, a highly effective ligand for Ru-catalyzed ATH. We will delve into the mechanistic underpinnings of the catalytic cycle, showcase its broad applicability, and provide a detailed, field-tested protocol for its use.

Mechanistic Insights: The Noyori-Ikariya Bifunctional Catalysis

The high efficiency and selectivity of the Ru-(R,R)-TsDACH catalyst system are explained by the concept of metal-ligand bifunctional catalysis, a model pioneered by Noyori and Ikariya.[4] In this mechanism, both the metal center and the ligand actively participate in the catalytic cycle. The key feature is the N-H bond on the sulfonated amine of the TsDACH ligand, which acts in concert with the Ru-H hydride.

The catalytic cycle can be summarized in the following key steps:

-

Catalyst Activation: The commercially available precatalyst, typically [RuCl₂(p-cymene)]₂, reacts with the (R,R)-TsDACH ligand in situ. In the presence of a base (e.g., KOH, triethylamine) and a hydrogen donor (e.g., 2-propanol, formic acid), the active 16-electron Ru-hydride species is formed.[6][7][8] The base is crucial for facilitating the deprotonation of the hydrogen donor and formation of the active metal hydride.[1][6]

-

Outer-Sphere Hydrogen Transfer: Unlike mechanisms involving direct coordination of the ketone to the metal, the Noyori-Ikariya model proposes an "outer-sphere" mechanism. The ketone substrate interacts with the catalyst through a network of hydrogen bonds. Specifically, the carbonyl oxygen of the ketone forms a hydrogen bond with the N-H proton of the ligand, while the carbonyl carbon is approached by the hydride (H⁻) attached to the ruthenium center.

-

Stereo-determining Transition State: This concerted, six-membered pericyclic transition state is the cornerstone of the enantioselectivity.[9] The chiral backbone of the (1R,2R)-cyclohexanediamine ligand, coupled with potential CH-π interactions between the substrate and the catalyst's arene ligand, forces the substrate to adopt a specific orientation.[9][10] This orientation preferentially exposes one prochiral face of the ketone to the ruthenium-hydride, leading to the formation of one enantiomer of the alcohol product in high excess.

-

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting chiral alcohol and the deprotonated Ru-amide complex are formed. The alcohol product is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor (e.g., 2-propanol), which provides a proton to the ligand's nitrogen and a hydride to the ruthenium, releasing acetone in the process and completing the catalytic cycle.

Caption: Proposed Catalytic Cycle for ATH.

Application Scope and Performance

The Ru/(R,R)-TsDACH catalyst system is highly versatile and effective for the asymmetric reduction of a wide range of prochiral ketones. High yields and excellent enantioselectivities are consistently achieved for various substrates.

| Substrate (Ketone) | Product (Alcohol) | Typical Yield (%) | Typical ee (%) |

| Acetophenone | (R)-1-Phenylethanol | >95 | >98 |

| 1'-Acetonaphthone | (R)-1-(1-Naphthyl)ethanol | >95 | 97 |

| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >98 | 99 |

| Benzylacetone | (R)-4-Phenyl-2-butanol | >90 | 96 |

| 2,2,2-Trifluoroacetophenone | (R)-2,2,2-Trifluoro-1-phenylethanol | >99 | 95 |

| Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >95 | 98 |

Note: Yields and ee values are representative and can vary with specific reaction conditions. Data synthesized from typical results in the field.[11][12]

Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone as a model substrate using an in situ prepared catalyst.

4.1. Materials and Reagents

-

Ruthenium Precursor: [RuCl₂(p-cymene)]₂ (CAS: 52462-29-0)

-

Ligand: this compound ((R,R)-TsDACH) (CAS: 174291-96-4)[13]

-

Substrate: Acetophenone (CAS: 98-86-2)

-

Hydrogen Donor/Solvent: 2-Propanol (Anhydrous, >99.5%)

-

Base: Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

-

Inert Gas: Argon or Nitrogen

-

Other: Anhydrous solvents for workup (e.g., Diethyl ether, Ethyl acetate), Magnesium sulfate (anhydrous), Saturated aqueous sodium bicarbonate, Brine.

4.2. Equipment

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Inert gas line (manifold or balloon)

-

Syringes and needles for liquid transfers

-

Thermostatically controlled oil bath or heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Chiral HPLC or GC for enantiomeric excess (ee) analysis

4.3. Experimental Workflow

Caption: Experimental Workflow for ATH.

4.4. Step-by-Step Procedure

(All operations should be performed under an inert atmosphere of Argon or Nitrogen.)

-

Catalyst Formation:

-

To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 0.005 mol% relative to substrate).

-

Add (R,R)-TsDACH (5.9 mg, 0.02 mmol, 0.02 mol%). Note the 2:1 ligand to Ru dimer ratio.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous 2-propanol (10 mL) via syringe.

-

Stir the resulting orange solution at 80 °C for 20 minutes. A color change to a deeper red or wine color indicates the formation of the catalyst precursor.

-

-

Transfer Hydrogenation Reaction:

-

Cool the catalyst solution to room temperature (approx. 25 °C).

-

Add acetophenone (120.1 mg, 1.0 mmol, 1.0 equiv) to the flask via syringe.

-

Commence the reaction by adding a 0.1 M solution of KOH in 2-propanol (0.5 mL, 0.05 mmol, 0.05 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-4 hours).

-

-